molecular formula C17H24N2O3S B2938600 N,N-dimethyl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide CAS No. 1252570-72-1

N,N-dimethyl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide

Cat. No. B2938600
CAS RN: 1252570-72-1
M. Wt: 336.45
InChI Key: UJVLTCQLYDHKNC-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies. The purpose of

Scientific Research Applications

Skeletal Editing of Organic Molecules

The compound has been utilized in the skeletal editing of organic molecules, particularly in the nitrogen atom deletion method developed by Prof. Levin and co-workers . This process allows for the modification of organic molecule frameworks, which is crucial in the synthesis of new compounds with potential applications in drug development and materials science.

Building Blocks for Heterocyclic Compounds

It serves as a building block for a diverse range of heterocyclic compounds . These compounds are foundational in the development of pharmaceuticals, agrochemicals, and dyes, making this application vital for various branches of chemical manufacturing.

Biologically Active Compounds

The compound’s analogues have shown promise as precursors for biologically active heterocyclic compounds . This is significant for biomedical applications, as these compounds can lead to the discovery of new medications and treatments.

Multipurpose Reagent in Synthesis

As a multipurpose reagent, it contributes its own atoms (H, C, N, O) for the synthesis of a variety of compounds under different experimental conditions . This versatility is essential for synthetic chemistry, enabling the creation of complex molecules.

Amination and Amidation Reactions

It is involved in amination and amidation reactions , which are fundamental processes in organic synthesis. These reactions are used to introduce amine and amide functionalities into molecules, which are key functional groups in many drugs and polymers.

Source of Building Blocks in Organic Transformations

The compound is used as a source of various building blocks in organic, organometallic, and bioorganic transformations . This application is crucial for researchers in developing new synthetic pathways and methodologies.

Chemical Reactivity and Synthons for Heterocycles

It exhibits chemical reactivity that makes it suitable as synthons for various heterocycles . This reactivity is exploited in the synthesis of compounds with potential applications in material science and pharmacology.

Enamine Chemistry

Lastly, the compound is involved in enamine chemistry , where it acts as a precursor for enaminones, which are used to construct acyclic and carbocyclic structures . Enamines are important intermediates in organic synthesis and have applications in the synthesis of natural products and pharmaceuticals.

properties

IUPAC Name

N,N-dimethyl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-14-6-8-15(9-7-14)10-12-23(21,22)19-11-4-5-16(13-19)17(20)18(2)3/h6-10,12,16H,4-5,11,13H2,1-3H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVLTCQLYDHKNC-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCCC(C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCCC(C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1-[2-(4-methylphenyl)ethenesulfonyl]piperidine-3-carboxamide

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